molecular formula C12H23ClN2O2 B13048678 Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl

Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl

Cat. No.: B13048678
M. Wt: 262.77 g/mol
InChI Key: MDTJOJMQCSMWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22N2O2·HCl. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as tetrahydrofuran (THF).

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Protection of Functional Groups: Protecting groups such as tert-butyl are used to protect sensitive functional groups during the synthesis.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
  • Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
  • Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

Tert-butyl 5-amino-2-azaspiro[34]octane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)6-4-5-9(12)13;/h9H,4-8,13H2,1-3H3;1H

InChI Key

MDTJOJMQCSMWMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2N.Cl

Origin of Product

United States

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